molecular formula C13H16ClNO3 B14888894 (R)-tert-Butyl (1-(4-chlorophenyl)-2-oxoethyl)carbamate

(R)-tert-Butyl (1-(4-chlorophenyl)-2-oxoethyl)carbamate

Cat. No.: B14888894
M. Wt: 269.72 g/mol
InChI Key: DKFPDBLHZKCXBS-NSHDSACASA-N
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Description

tert-Butyl ®-(1-(4-chlorophenyl)-2-oxoethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is notable for its use in various chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ®-(1-(4-chlorophenyl)-2-oxoethyl)carbamate can be synthesized through a reaction involving a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This reaction typically occurs at low temperatures to ensure high yields.

Industrial Production Methods

In industrial settings, the production of tert-butyl carbamates often involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be synthesized from aryl bromides and commercially available tert-butyl carbamate at room temperature using a combination of palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(1-(4-chlorophenyl)-2-oxoethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4

    Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Nucleophiles: RLi, RMgX, RCuLi

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl ®-(1-(4-methylphenyl)-2-oxoethyl)carbamate
  • tert-Butyl ®-(1-(4-fluorophenyl)-2-oxoethyl)carbamate

Uniqueness

tert-Butyl ®-(1-(4-chlorophenyl)-2-oxoethyl)carbamate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical properties and reactivity. This compound is particularly useful in reactions requiring selective protection and deprotection of amines .

Properties

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(4-chlorophenyl)-2-oxoethyl]carbamate

InChI

InChI=1S/C13H16ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-8,11H,1-3H3,(H,15,17)/t11-/m0/s1

InChI Key

DKFPDBLHZKCXBS-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(C=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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